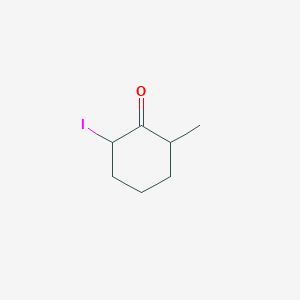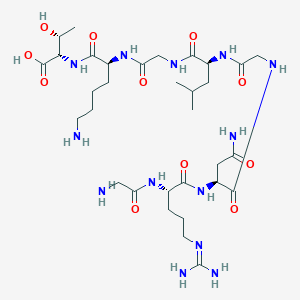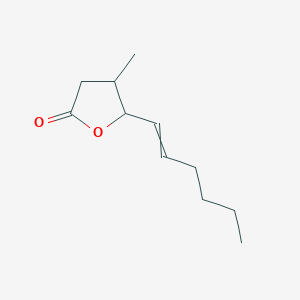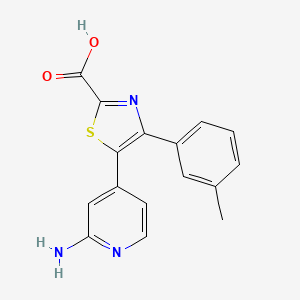![molecular formula C18H14ClNO4 B14245600 (2R)-2-[4-(7-chloroquinolin-2-yl)oxyphenoxy]propanoic acid CAS No. 445041-74-7](/img/structure/B14245600.png)
(2R)-2-[4-(7-chloroquinolin-2-yl)oxyphenoxy]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-[4-(7-chloroquinolin-2-yl)oxyphenoxy]propanoic acid is a chemical compound that features a quinoline moiety, which is known for its diverse biological activities. The compound’s structure includes a chloroquinoline group attached to a phenoxypropanoic acid backbone, making it a unique entity in the realm of organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[4-(7-chloroquinolin-2-yl)oxyphenoxy]propanoic acid typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis.
Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a chloroquinoline under basic conditions.
Formation of the Propanoic Acid Backbone:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to minimize environmental impact and production costs.
化学反応の分析
Types of Reactions
Reduction: Reduction reactions can target the chloro group, converting it to a hydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxides
Reduction: Hydroquinoline derivatives
Substitution: Various substituted phenoxy derivatives
科学的研究の応用
(2R)-2-[4-(7-chloroquinolin-2-yl)oxyphenoxy]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The compound exerts its effects primarily through interactions with cellular targets such as enzymes and receptors. The chloroquinoline moiety is known to intercalate with DNA, disrupting replication and transcription processes . Additionally, the phenoxy group can modulate enzyme activity, leading to various biochemical effects .
類似化合物との比較
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline moiety and exhibit similar biological activities.
Phenoxyacetic Acids: Compounds such as 2,4-D and MCPA are structurally related and used as herbicides.
Uniqueness
(2R)-2-[4-(7-chloroquinolin-2-yl)oxyphenoxy]propanoic acid is unique due to its combined structural features of quinoline and phenoxypropanoic acid, which confer distinct chemical and biological properties .
特性
CAS番号 |
445041-74-7 |
|---|---|
分子式 |
C18H14ClNO4 |
分子量 |
343.8 g/mol |
IUPAC名 |
(2R)-2-[4-(7-chloroquinolin-2-yl)oxyphenoxy]propanoic acid |
InChI |
InChI=1S/C18H14ClNO4/c1-11(18(21)22)23-14-5-7-15(8-6-14)24-17-9-3-12-2-4-13(19)10-16(12)20-17/h2-11H,1H3,(H,21,22)/t11-/m1/s1 |
InChIキー |
IQNYPEGLBLCEAY-LLVKDONJSA-N |
異性体SMILES |
C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(C=CC(=C3)Cl)C=C2 |
正規SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(C=CC(=C3)Cl)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2H-Pyrido[1,2-a]pyrimidin-2-one, 4,7-dimethyl-](/img/structure/B14245524.png)

![1-Chloro-9-(methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)nonan-2-ol](/img/structure/B14245533.png)
![[1-(4-Chlorophenyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B14245549.png)
![1,2,4-Triazolo[4,3-c]pyrimidin-5-amine, 7-chloro-3-(2-furanyl)-](/img/structure/B14245551.png)



![1-Octanol, 8-[4-(phenylmethoxy)phenoxy]-](/img/structure/B14245574.png)

![Methanone, [(2S,3S,4S)-1,4-dimethyl-3-phenyl-2-azetidinyl]phenyl-](/img/structure/B14245604.png)
![Phenol, 3-[2-(3,4,5-trimethoxyphenyl)ethyl]-](/img/structure/B14245619.png)
